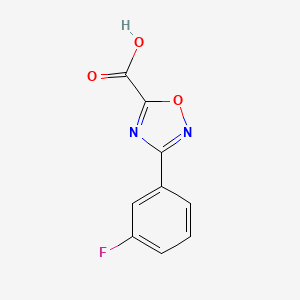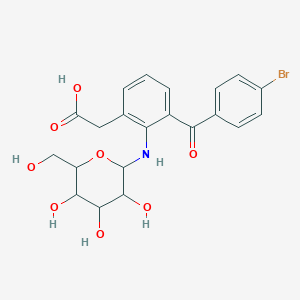
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid is a complex organic compound that features a benzoyl group, a glucopyranosylamino group, and a benzeneacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid typically involves multi-step organic reactions. The process may start with the bromination of benzoyl chloride to introduce the bromine atom. This is followed by the coupling of the bromobenzoyl group with a glucopyranosylamine derivative under specific conditions, such as the presence of a base and a suitable solvent. The final step involves the formation of the benzeneacetic acid moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, while the glucopyranosylamino group could facilitate cellular uptake or binding to carbohydrate-binding proteins. The benzeneacetic acid moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
- 3-(4-Fluorobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
- 3-(4-Methylbenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
Uniqueness
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets. Additionally, the glucopyranosylamino group provides specificity for interactions with carbohydrate-binding proteins, making this compound particularly interesting for glycoscience research.
Properties
Molecular Formula |
C21H22BrNO8 |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
2-[3-(4-bromobenzoyl)-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26) |
InChI Key |
MYPFOYDRLGWLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


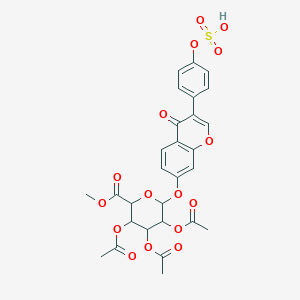
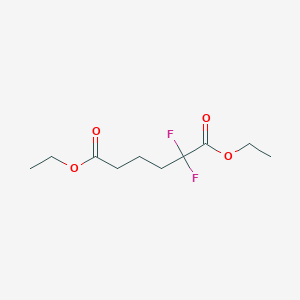
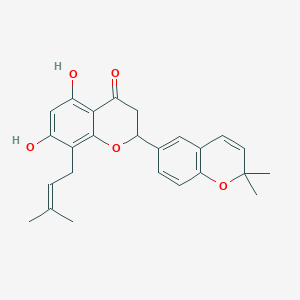
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

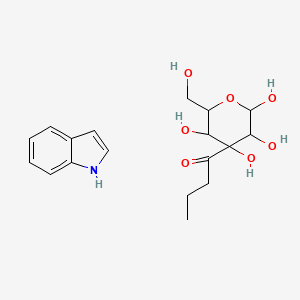
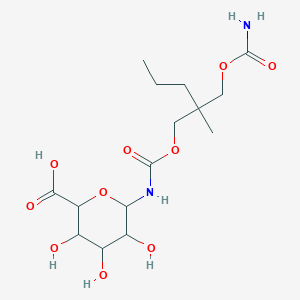
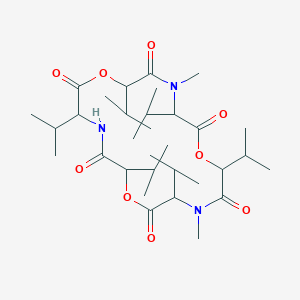
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
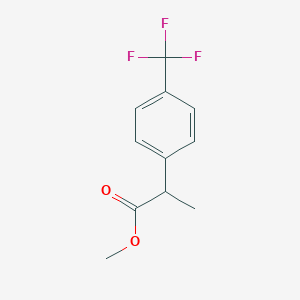
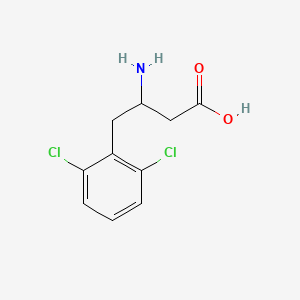
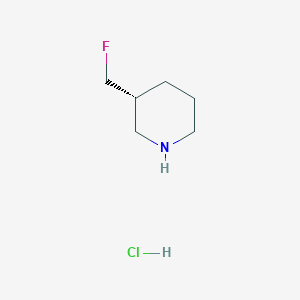
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
